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Compound of Interest

Compound Name: Enpp-1-IN-15

Cat. No.: B15572963 Get Quote

Enpp-1-IN-15: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Enpp-1-IN-15, a potent small

molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). It details

the compound's properties, its mechanism of action within critical signaling pathways, and

standardized protocols for its experimental evaluation.

Compound Profile: Structure and Physicochemical
Properties
Enpp-1-IN-15 (also identified as Compound 88a) is a highly potent inhibitor of the ENPP1

enzyme.[1] While the specific chemical structure of Enpp-1-IN-15 is not widely published, its

fundamental physicochemical properties have been documented. These properties are

essential for its application in experimental settings, influencing factors such as solubility and

molar concentration calculations.

Table 1: Physicochemical Properties of Enpp-1-IN-15
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Property Value Reference

Molecular Formula C₁₆H₂₀N₆O₂S [2]

Molecular Weight 360.4 g/mol [2]

Mechanism of Action and Biological Role
Enpp-1-IN-15 functions as a powerful and specific inhibitor of ENPP1, a type II transmembrane

glycoprotein that plays a crucial role as a negative regulator of the innate immune system.[2][3]

ENPP1 exerts its immunosuppressive effects primarily through two mechanisms within the

tumor microenvironment: the degradation of the immunotransmitter 2'3'-cyclic guanosine

monophosphate-adenosine monophosphate (cGAMP) and the production of adenosine.

Inhibition of cGAMP Hydrolysis and STING Pathway
Activation
The cyclic GMP-AMP synthase (cGAS)-STING (Stimulator of Interferon Genes) pathway is a

critical component of innate immunity, responsible for detecting cytosolic DNA from pathogens

or damaged cancer cells. Upon DNA detection, cGAS synthesizes cGAMP, which acts as a

second messenger. Extracellular cGAMP can be taken up by neighboring immune cells, such

as dendritic cells, to activate the STING pathway, leading to the production of Type I interferons

(IFN-I) and other inflammatory cytokines. This process is vital for initiating a robust anti-tumor

T-cell response.

ENPP1 is the primary enzyme responsible for hydrolyzing and inactivating extracellular

cGAMP, thereby dampening this anti-tumor immune response. Enpp-1-IN-15 binds to ENPP1,

blocking its enzymatic activity. This inhibition prevents cGAMP degradation, leading to

increased local concentrations of the immunotransmitter and sustained activation of the STING

pathway. The resulting IFN-I production helps to convert immunologically "cold" tumors into

"hot" tumors, making them more susceptible to immune-mediated destruction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/1420-3049/24/22/4192
https://www.mdpi.com/1420-3049/24/22/4192
https://www.benchchem.com/product/b15572963?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/22/4192
https://pmc.ncbi.nlm.nih.gov/articles/PMC7680421/
https://www.benchchem.com/product/b15572963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell

Immune Cell (e.g., Dendritic Cell)

cGAS

2'3'-cGAMP

 Synthesis

Cytosolic dsDNA ATP + GTP

STING

 Import & Activation

ENPP1

TBK1

IRF3

 Phosphorylation

Type I Interferons

 Upregulation

AMP + GMP

Enpp-1-IN-15

 Inhibition

Click to download full resolution via product page

Figure 1. The role of Enpp-1-IN-15 in the cGAS-STING signaling pathway.
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Inhibition of Adenosine Production
In addition to cGAMP, ENPP1 also hydrolyzes extracellular ATP to produce AMP. This AMP can

then be converted to the immunosuppressive molecule adenosine by other ectoenzymes like

CD73. High concentrations of adenosine in the tumor microenvironment suppress the activity of

immune cells, including T cells and natural killer cells, facilitating tumor immune evasion. By

inhibiting the initial step of ATP hydrolysis, Enpp-1-IN-15 contributes to reducing the overall

production of adenosine, further alleviating immunosuppression.

Pharmacological Properties
The defining pharmacological feature of Enpp-1-IN-15 is its exceptional potency. The inhibition

constant (Ki) is a measure of the concentration required to produce half-maximum inhibition,

with lower values indicating greater potency.

Table 2: In Vitro Potency of Enpp-1-IN-15

Parameter Value Compound ID Target Reference

Ki 0.00586 nM Compound 88a ENPP1

Note: Specific data on the selectivity of Enpp-1-IN-15 against other ENPP family members

(e.g., ENPP2, ENPP3) and its pharmacokinetic/pharmacodynamic (PK/PD) profile are not

currently available in the public domain.

Experimental Protocols
Characterizing the activity of Enpp-1-IN-15 requires robust biochemical and cell-based assays.

The following sections detail standardized, representative protocols for determining its

inhibitory potency and its functional effect on the STING signaling pathway.
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Figure 2. General experimental workflow for inhibitor characterization.

ENPP1 Enzymatic Activity Assay (Fluorescence-Based)
This protocol is adapted from high-throughput screening methods to determine the IC₅₀ value

of an inhibitor against recombinant ENPP1. It measures the production of AMP from the

hydrolysis of a substrate like ATP or cGAMP.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Enpp-1-IN-15
against recombinant human ENPP1.

Materials:

Recombinant human ENPP1 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

Substrate: ATP or 2'3'-cGAMP.
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Test Compound: Enpp-1-IN-15, dissolved in 100% DMSO.

Detection Kit: Transcreener® AMP²/GMP² Assay (e.g., from BellBrook Labs), which utilizes a

competitive fluorescence polarization (FP) or TR-FRET mechanism.

384-well, black, low-volume assay plates.

Plate reader capable of measuring fluorescence polarization or TR-FRET.

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of Enpp-1-IN-15 in 100% DMSO.

Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a range of concentrations for the

dose-response curve.

Assay Plate Setup:

Add 2.5 µL of diluted test compound or DMSO (for "maximum activity" and "no enzyme"

controls) to the appropriate wells of a 384-well plate.

Add 5 µL of assay buffer containing the substrate (e.g., ATP or cGAMP at a concentration

near its Km value) to all wells.

To initiate the reaction, add 2.5 µL of ENPP1 enzyme diluted in assay buffer to all wells

except the "no enzyme" background controls.

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The

incubation time should be optimized to ensure the reaction remains in the linear range.

Detection:

Stop the enzymatic reaction by adding 5 µL of stop buffer containing EDTA.

Add 5 µL of the Transcreener® detection mix (containing antibody and fluorescent tracer)

to each well.

Incubate for an additional 60 minutes at room temperature to allow the detection reaction

to equilibrate.
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Data Acquisition: Measure the fluorescence polarization or TR-FRET signal using a

compatible plate reader.

Data Analysis:

Subtract the "no enzyme" background signal from all other wells.

Calculate the percent inhibition for each compound concentration relative to the "maximum

activity" (DMSO only) controls.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular STING Activation Reporter Assay
This assay measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING

activation in a cellular context.

Objective: To quantify the potentiation of STING signaling by Enpp-1-IN-15 in the presence of

extracellular cGAMP.

Materials:

Reporter Cells: THP-1 Dual™ cells (InvivoGen), which contain a secreted luciferase reporter

gene under the control of an IRF-inducible promoter.

Cell Culture Medium: RPMI 1640 supplemented with 10% FBS and Penicillin-Streptomycin.

2'3'-cGAMP.

Test Compound: Enpp-1-IN-15.

Luciferase Detection Reagent: QUANTI-Luc™ (InvivoGen).

96-well white plates (for luminescence reading).

Luminometer.

Procedure:
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Cell Plating: Seed THP-1 Dual™ cells in a 96-well plate at a density of ~100,000 cells per

well and allow them to rest for 2-4 hours.

Compound and Stimulant Addition:

Pre-treat the cells with varying concentrations of Enpp-1-IN-15 (or vehicle control) for 1-2

hours.

Add a sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate the STING

pathway. A dose-response of cGAMP should be performed initially to determine this

concentration.

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator to allow for

reporter gene expression.

Detection:

Transfer 20 µL of the cell culture supernatant to a white 96-well plate.

Add 50 µL of the QUANTI-Luc™ reagent to each well.

Immediately measure the luminescence using a plate luminometer.

Data Analysis:

Normalize the luminescence signal from inhibitor-treated wells to the signal from vehicle-

treated wells (stimulated with cGAMP only).

Plot the fold-change in STING activation against the inhibitor concentration to determine

the compound's EC₅₀ (half-maximal effective concentration).

Summary and Future Directions
Enpp-1-IN-15 is an exceptionally potent inhibitor of ENPP1. By preventing the degradation of

the immune-signaling molecule cGAMP, it effectively enhances the activation of the cGAS-

STING pathway. This mechanism of action positions Enpp-1-IN-15 as a valuable research tool

for studying innate immunity and as a promising candidate for development in cancer

immunotherapy.
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Further research is required to fully characterize its selectivity profile against other

metalloenzymes, its in vivo pharmacokinetic and pharmacodynamic properties, and its efficacy

in relevant preclinical cancer models. Such studies will be critical in translating its high in vitro

potency into a viable therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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